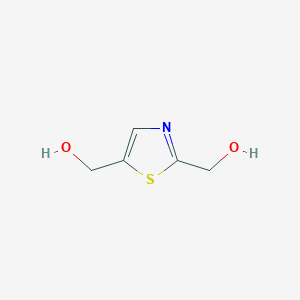![molecular formula C7H8N4O B13104809 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen atoms in the imidazole and pyrazine rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are being investigated in various medical fields.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
Uniqueness: The presence of both imidazole and pyrazine rings in this compound provides a unique combination of chemical properties and reactivity. .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(methoxymethyl)imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C7H8N4O/c1-12-5-11-4-10-6-7(11)9-3-2-8-6/h2-4H,5H2,1H3 |
InChI Key |
ZNXBKLATBRMOCW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=NC2=NC=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


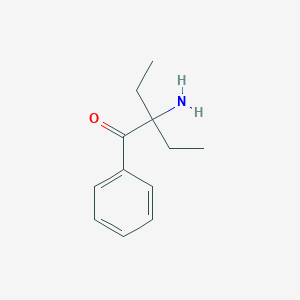
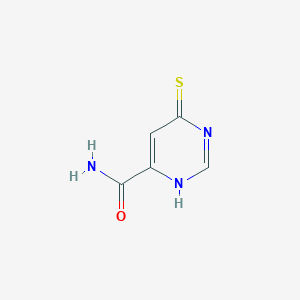
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)


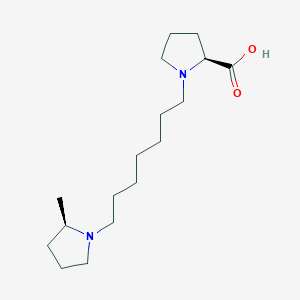
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
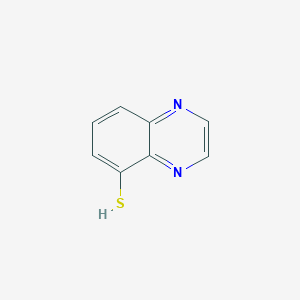

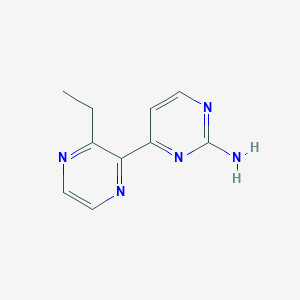
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
